N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide
Overview
Description
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide is a complex organic compound known for its diverse applications in scientific research and industry. The structure comprises a pyridopyrazine core with functional groups that bestow it with unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide typically involves the condensation of benzyloxy derivatives with various intermediates under controlled conditions. Key steps include:
Initial formation of the pyridopyrazine core through cyclization reactions.
Introduction of the benzyloxy group via nucleophilic substitution.
Coupling of the core with 4-methoxybenzamide to achieve the final product.
Industrial Production Methods: Industrial production often employs optimized catalytic processes to improve yield and reduce production costs. Key methodologies may include:
Utilization of high-efficiency catalysts for the cyclization and coupling reactions.
Temperature and pressure control to maximize product formation while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions: N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxidizing agents to alter functional groups.
Reduction: Use of reducing agents to simplify complex structures.
Substitution: Replacement of specific groups within the molecule under appropriate conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions are commonly used. The conditions often involve controlled temperature and solvent selection to ensure specificity and efficiency.
Major Products: Depending on the reaction type, major products can vary. For instance:
Oxidation may produce derivatives with additional oxygen atoms.
Reduction could yield simpler analogs of the original compound.
Substitution often results in compounds with varied functional groups tailored for specific applications.
Scientific Research Applications
Chemistry: This compound serves as a vital reagent in organic synthesis, aiding in the development of new chemical entities and intermediates.
Biology: In biological studies, it is utilized to investigate cellular processes, enzyme interactions, and biochemical pathways due to its unique structure and reactivity.
Medicine: Pharmacological research employs N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide to explore potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Industrial applications range from material science to the development of specialized coatings and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. Molecular Targets and Pathways:
It targets particular enzymes, binding to their active sites and modulating their activity.
It can also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide is unique due to its specific functional groups and pyridopyrazine core.
Similar Compounds Include:
Compounds with similar pyridopyrazine cores but different substituents.
Derivatives with altered benzyloxy or methoxy groups.
Each of these similar compounds possesses distinct reactivities and applications, with this compound standing out for its particular suitability in biochemical and pharmacological research.
This compound’s versatility and specialized chemical characteristics make it an invaluable tool across multiple scientific and industrial domains. Pretty epic.
Properties
IUPAC Name |
N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-32-20-9-7-19(8-10-20)24(30)26-11-12-27-13-14-28-16-23(22(29)15-21(28)25(27)31)33-17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWZYYVLVMWMFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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